6,8-Dichlorooctanoate acts as an inhibitor of lipoate-protein ligase, specifically targeting the enzyme Mhp-LplJ in Mycoplasma hyopneumoniae. This enzyme is responsible for attaching free lipoic acid to proteins, such as the dihydrolipoamide dehydrogenase (PdhD) subunit. By inhibiting Mhp-LplJ, 6,8-dichlorooctanoate disrupts the lipoylation process, interfering with lipoic acid metabolism and impacting the function of essential metabolic enzymes. []
Research suggests that 6,8-dichlorooctanoate exhibits antimicrobial activity, particularly against Mycoplasma hyopneumoniae. This bacterium, a significant swine pathogen, requires lipoic acid for growth. Disrupting lipoic acid metabolism by inhibiting Mhp-LplJ with 6,8-dichlorooctanoate effectively arrests the growth of Mycoplasma hyopneumoniae in vitro. [] This finding suggests the potential of 6,8-dichlorooctanoate and similar lipoic acid analogs as starting points for developing novel antimicrobial agents, particularly against pathogens reliant on lipoic acid-dependent metabolic pathways.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: